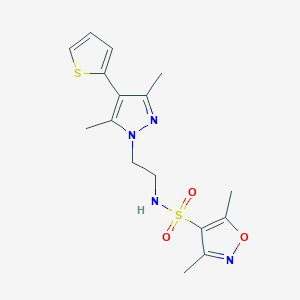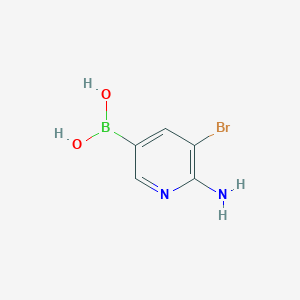
5-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a phenylpiperazine group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is a common scaffold in many biologically active compounds . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom, and it is also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolidine ring would provide a three-dimensional structure to the molecule, while the thiazole ring and the phenylpiperazine group would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could potentially make it more soluble in water compared to compounds with similar molecular weights that do not contain this ring .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis of Hybrid Molecules
Research by Başoğlu et al. (2013) on microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties highlights the importance of hybrid molecules in enhancing biological activities, including antimicrobial, antilipase, and antiurease activities. These findings suggest that similar compounds, possibly including the one you mentioned, could have applications in developing new antibiotics or enzymes inhibitors (Başoğlu et al., 2013).
Tuberculostatic Activity of Phenylpiperazine Derivatives
Research on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives by Foks et al. (2004) demonstrated the potential of phenylpiperazine derivatives in exhibiting tuberculostatic activity. This suggests that compounds with phenylpiperazine structures might be explored for their applications in treating tuberculosis (Foks et al., 2004).
Cardiotonic Agents from Thiazolidine Derivatives
Nate et al. (1987) synthesized thiazolidine derivatives tested for cardiotonic activity, suggesting that modifications of the thiazolidine moiety can lead to compounds with potential applications as cardiotonic agents. This area of research indicates a route for the development of new heart medications (Nate et al., 1987).
Anticancer and Anti-inflammatory Agents
A study by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives demonstrates the potential for these compounds in anticancer and anti-inflammatory applications. This suggests that similar compounds, including those with the specified chemical structure, could be researched for their efficacy in cancer and inflammation treatment (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
5-oxo-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c26-17-7-6-16(22-17)19(28)23-20-21-14(13-29-20)12-18(27)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-5,13,16H,6-12H2,(H,22,26)(H,21,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMCKKAWWWNVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)
![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2655938.png)
![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655940.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-2-carboxylic acid](/img/structure/B2655941.png)


![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)
![4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2655947.png)

![4-{2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2655951.png)
![4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2655952.png)
![2-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2655953.png)